![molecular formula C26H27NO B1192986 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone CAS No. 824959-81-1](/img/structure/B1192986.png)
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
Overview
Description
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, also known as JWH 210, is a potent cannabimimetic alkylindole . It binds the central cannabinoid and peripheral cannabinoid receptors with Ki values of 0.46 and 0.69 nM, respectively . The effects of JWH 210 in whole cells or organisms have not been evaluated .
Molecular Structure Analysis
JWH-210 is a polycyclic compound that belongs to the class of organic compounds known as naphthoylindoles . Its chemical formula is C26H27NO . The SMILES representation isc4cccc2c4c (CC)ccc2C (=O)c (c3)c1ccccc1n3CCCCC
.
Scientific Research Applications
Analytical Methods for Detection
The development of analytical methods for the detection of JWH-210 in biological specimens is another significant application. Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) are used to identify the presence of JWH-210 and its metabolites, which is essential for forensic toxicology and clinical analysis .
Comparison with Other Synthetic Cannabinoids
JWH-210 is often compared with other synthetic cannabinoids to understand its unique properties and effects. Such comparisons help in categorizing the various synthetic cannabinoids available and can lead to the discovery of new compounds with improved safety and efficacy profiles .
Development of UPLC-MS/MS Methods for Quantification
The quantification of JWH-210 and its metabolites is vital for both research and clinical purposes. Developing UPLC-MS/MS methods allows for precise measurement of these compounds, which is necessary for pharmacological studies and for monitoring their levels in patients undergoing treatment with synthetic cannabinoids .
Recreational Drug and Research Chemical Applications
Despite its potential medical applications, JWH-210 is also known for its use as a recreational drug and a research chemical . It has been shown to have powerful cannabinoid properties, such as stimulating appetite, reducing stress, and inducing relaxation. In various research studies, it has been used to study the effects of synthetically produced cannabinoids .
Mechanism of Action
- CB₂ receptors are predominantly located in immune cells and peripheral tissues. They modulate immune responses, inflammation, and other immune-related functions .
Mode of Action:
When JWH-210 binds to CB₁ and CB₂ receptors, it triggers a cascade of intracellular events. Here’s how it works:
Biochemical Pathways:
The downstream effects of JWH-210 involve several pathways:
- Intracellular signaling cascades : Activation of CB₁ and CB₂ receptors triggers G-protein-mediated pathways, affecting cyclic AMP (cAMP) levels, protein kinases, and gene expression .
Pharmacokinetics:
Result of Action:
JWH-210’s effects include altered pain perception, reduced inflammation, and potential neurotoxicity at high doses . It’s essential to consider both therapeutic benefits and risks.
Action Environment:
Environmental factors (e.g., temperature, humidity, light exposure) can influence JWH-210 stability, efficacy, and degradation. Proper storage conditions are crucial for maintaining its integrity .
Safety and Hazards
JWH-210 may be neurotoxic to animals when administered in high doses . In the United States, all CB1 receptor agonists of the 3-(1-naphthoyl)indole class such as JWH-210 are Schedule I Controlled Substances . JWH-210 and JWH-122 were banned in Sweden on 1 October 2010 as hazardous goods harmful to health, after being identified as ingredients in “herbal” synthetic cannabis products .
properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACIUQLUNACUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010019 | |
Record name | JWH-210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone | |
CAS RN |
824959-81-1, 824960-02-3 | |
Record name | (4-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824959-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | JWH-210 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R18JYO04PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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